Erbium chloride (ErCl3), hexahydrate (8CI,9CI)

Description

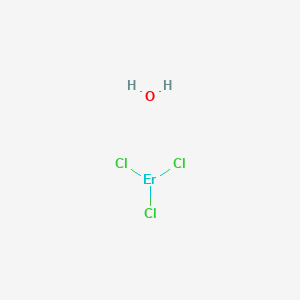

Erbium chloride hexahydrate (ErCl₃·6H₂O) is a pink crystalline compound with the molecular formula ErCl₃·6H₂O, CAS number 10025-75-9, and a molecular weight of 381.71 g/mol . It crystallizes in a monoclinic system (space group P2/n) and features octa-coordinated erbium(III) ions surrounded by six water molecules and two chloride ligands, forming [Er(H₂O)₆Cl₂]⁺ units . This compound is hygroscopic and dissolves readily in polar solvents like water and ethanol.

ErCl₃·6H₂O is a critical precursor for synthesizing erbium-doped materials, particularly in upconversion nanoparticles (UCNPs) for biosensing, bioimaging, and photodynamic therapy . Its optical properties, including near-infrared (NIR) to visible light conversion, stem from Er³⁺ ions' unique electronic transitions (e.g., ⁴I₁₃/₂ → ⁴I₁₅/₂ at ~1,540 nm) .

Properties

IUPAC Name |

trichloroerbium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRVGCUEJLYELA-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Er](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3ErH2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-75-9 | |

| Record name | Erbium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Erbium chloride hexahydrate can be synthesized by reacting erbium oxide (Er2O3) with hydrochloric acid (HCl) under controlled conditions. The reaction typically involves heating the mixture to dissolve the erbium oxide and then crystallizing the resulting solution to obtain the hexahydrate form.

Industrial Production Methods: In industrial settings, erbium chloride hexahydrate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high purity and yield. The process involves the use of high-purity erbium oxide and hydrochloric acid, followed by crystallization and drying steps to obtain the final product.

Chemical Reactions Analysis

Acylation of Alcohols and Phenols

ErCl₃·6H₂O efficiently catalyzes the acylation of alcohols and phenols using acid anhydrides under mild conditions. A study demonstrated its effectiveness in synthesizing acetyl, propionyl, and pivaloyl esters with near-quantitative yields .

Key Reaction Conditions

-

Catalyst loading: 5 mol% ErCl₃·6H₂O

-

Solvent-free system

-

Temperature: 50°C

-

Reaction time: 4–6 hours

| Substrate Type | Anhydride Used | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Primary alcohols | Acetic | 98 | 4 |

| Secondary alcohols | Propionic | 95 | 5 |

| Phenols | Pivaloyl | 99 | 6 |

Data sourced from CiteSeerX and ChemicalBook .

The mechanism involves Er³⁺ acting as a Lewis acid, coordinating to the carbonyl oxygen of the anhydride and activating it for nucleophilic attack by the alcohol .

Luche Reductions and Friedel-Crafts Reactions

ErCl₃·6H₂O serves as a safer alternative to CeCl₃ in Luche reductions, enabling selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols . It also catalyzes Friedel-Crafts alkylation and acylation reactions, outperforming traditional AlCl₃ in moisture tolerance .

Trifluoroacetate Ester Formation

The compound enables efficient trifluoroacetylation of sterically hindered substrates, such as tertiary alcohols, within 1 hour at room temperature .

Thin Film Deposition

ErCl₃·6H₂O is a precursor in chemical vapor deposition (CVD) to fabricate erbium oxide (Er₂O₃) thin films. These films exhibit high dielectric constants (κ ≈ 14), making them suitable for microelectronics .

CVD Parameters

-

Temperature: 600–800°C

-

Carrier gas: Argon

-

Film thickness: 50–200 nm

Optical Fiber Doping

As a dopant in silica fibers, Er³⁺ ions impart near-infrared luminescence (1.53 µm), critical for fiber-optic amplifiers in telecommunications .

Antioxidant and Anti-inflammatory Effects

ErCl₃·6H₂O demonstrates dose-dependent radical scavenging activity in vitro (IC₅₀ = 12 µM against DPPH), attributed to Er³⁺'s ability to stabilize reactive oxygen species . It also inhibits pro-inflammatory cytokines (e.g., TNF-α) by 40–60% at 50 µM concentrations .

Antimicrobial Activity

The compound shows moderate inhibition against Staphylococcus aureus (MIC = 128 µg/mL) and Candida albicans (MIC = 256 µg/mL), likely through disruption of microbial cell membranes .

Scientific Research Applications

Optical Materials

Optical Amplifiers and Lasers

Erbium chloride is extensively used in the production of optical amplifiers and lasers, especially in telecommunications. It enhances signal strength over long distances, making it essential for fiber optic communication systems. The incorporation of erbium ions into optical fibers allows for efficient amplification of signals, which is crucial for high-speed data transmission .

Specialty Silica Optical Fibers

As a dopant, ErCl3 is used to prepare specialty silica optical fibers that exhibit improved performance characteristics. These fibers are vital in various applications, including telecommunications and medical devices .

Medical Imaging

MRI Contrast Agents

In the field of medical imaging, erbium chloride plays a role in the development of MRI contrast agents. Its unique properties improve image clarity and diagnostic accuracy by enhancing the contrast between different tissues during imaging procedures .

Nanotechnology

Erbium-Doped Nanoparticles

Researchers incorporate erbium chloride into the synthesis of erbium-doped nanoparticles, which are valuable in drug delivery systems and photothermal therapy. These nanoparticles exhibit enhanced thermal stability and optical properties, making them suitable for biomedical applications .

Photocatalytic Applications

Studies have shown that erbium-doped magnesium oxide (MgO) nanoparticles exhibit improved photocatalytic activity for dye degradation under UV light irradiation. The presence of erbium enhances the separation of photo-generated electron-hole pairs, leading to more efficient photocatalytic processes .

Solid-State Devices

Fabrication of Thin Films

Erbium chloride hexahydrate serves as a precursor in chemical vapor deposition (CVD) processes to fabricate erbium oxide thin films with high dielectric constants. These films are essential in developing advanced solid-state devices used in electronics and photonics .

Catalytic Applications

The compound is also utilized as a catalyst in various chemical reactions, including Friedel-Crafts-type reactions and acylation processes involving alcohols and phenols. Its catalytic properties facilitate rapid stereoselective synthesis in organic chemistry .

Glass and Ceramics

Production of Specialty Glasses

In the glass manufacturing industry, erbium chloride is used to produce specialty glasses that exhibit enhanced optical properties and thermal stability. These glasses find applications in high-tech industries, including optics and telecommunications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Optical Materials | Used in optical amplifiers and specialty silica fibers for telecommunications |

| Medical Imaging | Enhances MRI contrast agents for improved diagnostic clarity |

| Nanotechnology | Incorporation into nanoparticles for drug delivery and photocatalytic applications |

| Solid-State Devices | Precursor for erbium oxide thin films; catalyst in organic reactions |

| Glass and Ceramics | Production of specialty glasses with enhanced optical properties |

Case Studies

- Optical Fiber Amplification : A study demonstrated that incorporating erbium ions into fiber optics significantly increased signal amplification efficiency, crucial for long-distance telecommunications.

- Photocatalytic Efficiency : Research on MgO nanoparticles doped with erbium showed a marked improvement in methylene blue dye degradation under UV light, highlighting its potential in environmental applications.

- MRI Contrast Enhancement : Clinical trials indicated that using erbium-based contrast agents improved the visualization of soft tissues during MRI scans, leading to better diagnostic outcomes.

Mechanism of Action

The mechanism by which erbium chloride hexahydrate exerts its effects depends on the specific application. For example, in catalysis, the compound acts as a Lewis acid, facilitating the formation of carbocation intermediates in Friedel-Crafts reactions. In biological systems, the compound may interact with cellular components, affecting various biochemical pathways.

Molecular Targets and Pathways Involved:

Catalysis: The compound targets carbocation intermediates and stabilizes them during the reaction process.

Biological Systems: The exact molecular targets and pathways in biological systems are still under investigation, but the compound may interact with enzymes and other cellular components.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of ErCl₃·6H₂O and Related Hydrated Lanthanide Chlorides

Key Observations :

- Ionic Radius : Er³⁺ (89.0 pm) is smaller than Gd³⁺ (93.8 pm) but larger than Yb³⁺ (86.8 pm), influencing lattice strain in host matrices like NaYF₄ .

- Coordination : All hexahydrates adopt similar [Ln(H₂O)₆Cl₂]⁺ structures, but subtle differences in bond lengths affect thermal stability and solubility .

Key Findings :

- ErCl₃·6H₂O is prized for dual-mode green/red emission , enabling multiplexed detection in biosensors .

- YbCl₃·6H₂O acts as a sensitizer due to its strong NIR absorption, transferring energy to Er³⁺ or Tm³⁺ in co-doped systems .

- TbCl₃·6H₂O and DyCl₃·6H₂O exhibit temperature-dependent luminescence, making them suitable for thermochromic sensors .

Thermal Stability and Dehydration Behavior

- ErCl₃·6H₂O dehydrates at ~120°C, forming anhydrous ErCl₃ under chlorinating atmospheres (e.g., HCl gas). In air, it decomposes to ErOCl (erbium oxychloride) above 200°C .

- GdCl₃·6H₂O and YbCl₃·6H₂O show similar dehydration pathways but differ in intermediate phase stability due to ionic size effects .

Commercial Availability and Purity

Biological Activity

Erbium chloride hexahydrate (ErCl3·6H2O) is a rare earth compound that has garnered attention for its diverse biological applications and properties. This article explores its biological activity, including its role in catalysis, medical imaging, nanotechnology, and other fields.

- Molecular Formula : ErCl3·6H2O

- Molecular Weight : 381.71 g/mol

- Appearance : Pink crystalline powder

- Solubility : Soluble in water

Erbium(III) chloride forms monoclinic crystals and exhibits unique coordination chemistry, with erbium ions typically octa-coordinated to water molecules and chloride ions .

1. Catalytic Activity

Erbium chloride serves as an effective catalyst in various organic transformations. It has been employed in:

- Friedel-Crafts Reactions : Used for acylation of alcohols and phenols.

- Luche Reductions : Acts as a substitute for cerium(III) chloride in reducing reactions .

The catalytic properties of erbium salts are attributed to their ability to coordinate with organic substrates, facilitating reactions involving oxygenated functional groups .

2. Medical Imaging

Erbium compounds have been investigated for their potential use in medical imaging, particularly as MRI contrast agents. The unique optical properties of erbium allow for improved image clarity and diagnostic accuracy .

3. Nanotechnology

Research has shown that erbium-doped nanoparticles can be synthesized using ErCl3·6H2O. These nanoparticles are valuable for:

- Drug Delivery Systems : Enhancing the targeted delivery of therapeutic agents.

- Photothermal Therapy : Utilizing the thermal properties of erbium for cancer treatment applications .

Case Study 1: Catalytic Efficiency

In a study focusing on the stereoselective synthesis of trans-4,5-diaminocyclopent-2-enones, erbium(III) chloride was found to catalyze the reaction effectively, yielding high selectivity and efficiency within a short reaction time . This demonstrates its utility in synthetic organic chemistry.

Case Study 2: Optical Applications

Another significant application is in the development of optical materials. Erbium chloride is used in the production of optical amplifiers and lasers, particularly for telecommunications, where it enhances signal strength over long distances .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of ErCl3·6H2O:

- Non-Toxicity : Erbium salts are considered non-toxic and environmentally friendly alternatives to traditional catalysts in organic synthesis .

- Coordination Chemistry : The ability of erbium ions to form stable complexes with various ligands enhances their reactivity and application scope in biological systems .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | ErCl3·6H2O |

| Molecular Weight | 381.71 g/mol |

| Solubility | Water-soluble |

| Appearance | Pink crystalline powder |

| Application Area | Specific Use |

|---|---|

| Catalysis | Friedel-Crafts reactions |

| Medical Imaging | MRI contrast agents |

| Nanotechnology | Drug delivery systems |

Q & A

Q. What are the recommended protocols for synthesizing ErCl₃·6H₂O with high purity for optical applications?

ErCl₃·6H₂O is typically synthesized via hydrothermal methods using hydrated rare-earth chloride precursors. Key steps include:

- Dissolving erbium oxide (Er₂O₃) in hydrochloric acid under controlled stoichiometry to form ErCl₃·6H₂O.

- Recrystallization in ethanol-water mixtures to achieve >99.9% purity, critical for minimizing luminescence quenching in optical studies .

- Post-synthesis characterization via inductively coupled plasma mass spectrometry (ICP-MS) to verify trace metal content .

Q. How should ErCl₃·6H₂O be stored to prevent hydration/dehydration artifacts in experimental results?

- Store in airtight containers under inert gas (e.g., argon) to avoid hygroscopic degradation .

- Maintain temperature below 25°C and humidity <40% to preserve the hexahydrate structure, as dehydration alters coordination geometry and optical properties .

Q. What analytical techniques are essential for validating ErCl₃·6H₂O crystallinity and composition?

- XRD : Monoclinic crystal structure (space group P2/n) confirmation using Cu-Kα radiation .

- TGA-DSC : Quantify hydration state by measuring mass loss at ~100–150°C (water release) and decomposition above 300°C .

- FTIR : Identify O-H stretching (3400–3600 cm⁻¹) and Er-Cl vibrational modes (400–500 cm⁻¹) .

Q. What safety precautions are critical when handling ErCl₃·6H₂O in aqueous solutions?

- Use fume hoods to avoid inhalation of aerosols; respiratory irritation (H335) is documented .

- Wear nitrile gloves and eye protection to prevent skin/eye contact (H315/H319 hazards) .

- Neutralize acidic waste with sodium bicarbonate before disposal to comply with EPA guidelines .

Advanced Research Questions

Q. How does doping ErCl₃·6H₂O into perovskite matrices (e.g., Cs₂NaInCl₆) affect thermochromic properties?

- Er³⁺ doping introduces intra-4f transitions (e.g., ⁴I₁₅/₂ → ⁴I₁₃/₂ at 1540 nm), enabling temperature-dependent luminescence for optical thermometry.

- Thermal quenching analysis via Arrhenius modeling reveals activation energies (~0.2–0.5 eV), indicating lattice phonon interactions .

Q. What experimental strategies resolve contradictions in reported thermal stability of ErCl₃·6H₂O?

- Discrepancies arise from varying atmospheric conditions during TGA:

- In chlorine gas, ErCl₃·6H₂O dehydrates cleanly to anhydrous ErCl₃ at 200°C.

- In air, partial hydrolysis forms ErOCl above 250°C, confirmed by XRD .

Q. How does hydration state impact Er³⁺ ion coordination in spectroscopic studies?

- Hexahydrate form: Octa-coordinated Er³⁺ ([Er(H₂O)₆Cl₂]⁺) with C₂/m symmetry, yielding distinct Stark splitting in emission spectra .

- Anhydrous form: Trigonal-planar coordination alters crystal field splitting, shifting NIR emission peaks by 5–10 nm .

Q. What methodologies optimize ErCl₃·6H₂O integration into upconversion nanoparticles (UCNPs) for biosensing?

- Co-doping with Yb³⁺ (sensitizer) enhances 980 nm-to-visible conversion efficiency via energy transfer.

- Core-shell synthesis (e.g., NaYF₄:Yb/Er@NaGdF₄) reduces surface quenching, improving quantum yield by 3× .

Q. How do soil pH and organic matter influence Er³⁺ mobility in ecotoxicological studies?

Q. What advanced spectral techniques quantify Er³⁺ speciation in multi-component systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.